3-(2-Bromo-5-chlorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Bromo-5-chlorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a ketone and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-chlorobenzaldehyde with a suitable reagent to introduce the ketone and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-chlorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Bromo-5-chlorophenyl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the ketone and carboxylic acid groups, contribute to its reactivity and ability to form complexes with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorophenylacetic acid: Similar structure with a phenyl ring substituted with bromine and chlorine atoms.
2-Bromo-5-chlorobenzoic acid: Another compound with a similar phenyl ring substitution pattern.
Uniqueness
3-(2-Bromo-5-chlorophenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and carboxylic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H6BrClO3 |
---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(2-bromo-5-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
RCKVZHADQXXRIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)C(=O)O)Br |
Origin of Product |
United States |
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